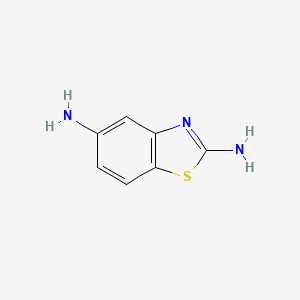

1,3-Benzothiazole-2,5-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, can be efficiently achieved through the condensation of diamines with various reagents. A notable method involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile to yield 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. This process includes the formation of an imidamide intermediate, followed by intramolecular cyclization, showcasing the versatility and efficiency of benzothiazole synthesis (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-2,5-diamine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown that the benzothiazole unit exhibits characteristic bond lengths and angles, contributing to the compound's stability and reactivity. For instance, the analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate revealed specific S–C bond distances, providing insights into the molecular conformation of benzothiazole derivatives (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, participate in a wide range of chemical reactions, highlighting their chemical versatility. For example, the isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-l,1-diamines showcases the reactivity of benzothiazole derivatives under certain conditions. This reaction involves a polar mechanism, further demonstrating the compound's utility in organic synthesis (Argilagos et al., 1997).

Applications De Recherche Scientifique

Green Chemistry Synthesis

1,3-Benzothiazole-2,5-diamine is used in the synthesis of various heterocyclic compounds under green chemistry principles. A study demonstrated its use in producing heterocyclic compounds like dihydroimidazole, dihydrooxazole, benzoxazole, benzothiazole, and oxazolopyridine derivatives through a catalyst-free and solvent-free approach, which aligns with green chemistry objectives (Sondhi et al., 2012).

Polymer Synthesis

Benzothiazole derivatives, including those based on 1,3-Benzothiazole-2,5-diamine, have been used in the development of novel polymers. Research in this area includes the synthesis of imide-aryl ether benzothiazole copolymers with desirable mechanical properties and thermal stability (Hedrick, 1992).

Biological Activity and Synthesis

Several studies have focused on the synthesis of biologically active benzothiazole derivatives. These derivatives, including those containing 1,3-Benzothiazole-2,5-diamine, exhibit potential antibacterial and entomological activities. The synthesis processes often involve reactions with other compounds, leading to a range of biologically active molecules (Chaudhary et al., 2011).

Green Synthesis Methods

In a study emphasizing green chemistry, 1,3-Benzothiazole-2,5-diamine was used for the synthesis of benzimidazole and 3H-imidazo[4,5-c]pyridine. The process did not involve toxic solvents, transition metals, or strong acids, reflecting an eco-friendly approach (Mostafavi et al., 2018).

Advanced Material Development

Research has explored the use of benzothiazole derivatives in developing advanced materials, such as high-performance polymers with improved mechanical properties and thermal stability. These materials find applications in various fields, including aerospace and electronics (Hedrick, 1990).

Chemical Sensing and Detection

1,3-Benzothiazole-2,5-diamine derivatives have been investigated for their utility in chemical sensing. For example, a benzothiazole-based compound was designed for pH sensing, showing potential in detecting pH fluctuations in biological and environmental samples (Li et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354313 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-2,5-diamine | |

CAS RN |

50480-29-0 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

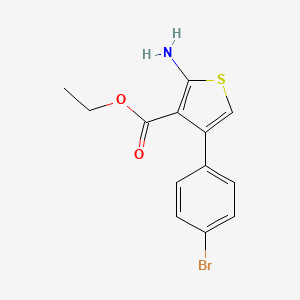

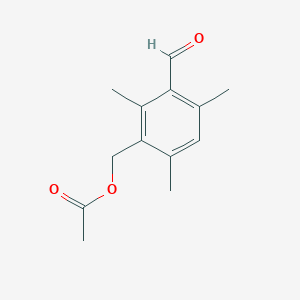

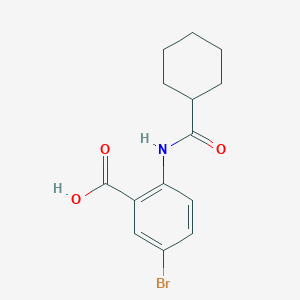

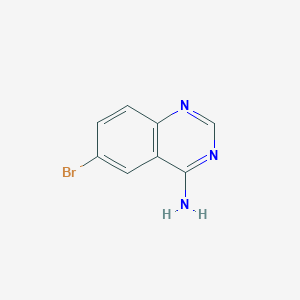

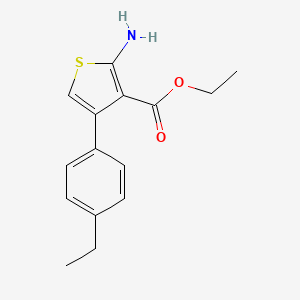

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

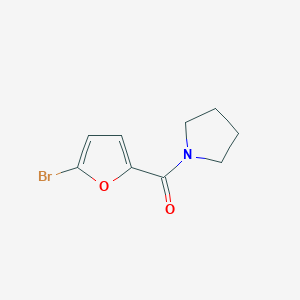

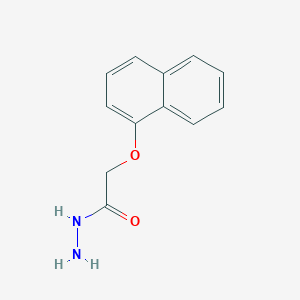

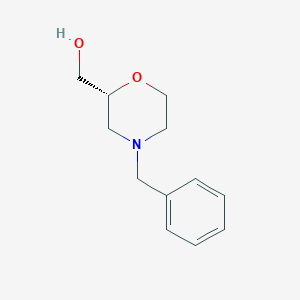

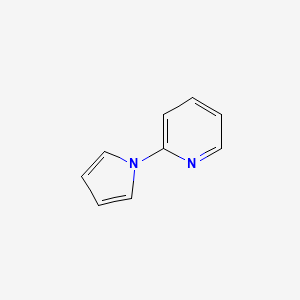

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)